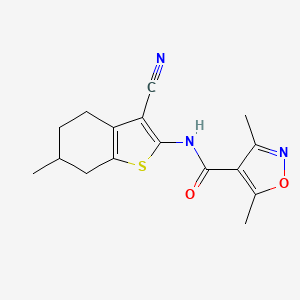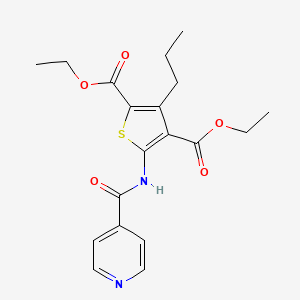![molecular formula C15H20Cl2N2O4S B4180613 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine
説明
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine, also known as SB-269970, is a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a subtype of serotonin receptor, which is involved in the regulation of various physiological processes, including mood, cognition, and sleep. SB-269970 has been widely studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia.
作用機序
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine is a selective antagonist of the 5-HT7 receptor, which is a subtype of serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. This compound blocks the activity of the 5-HT7 receptor, which leads to changes in the levels of various neurotransmitters, such as dopamine and norepinephrine, and ultimately results in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models of schizophrenia. In addition, this compound has been shown to regulate circadian rhythms, which may contribute to its therapeutic effects in various psychiatric disorders.
実験室実験の利点と制限
One advantage of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine is its selectivity for the 5-HT7 receptor, which allows for more specific targeting of this receptor subtype. This can be useful in studying the role of the 5-HT7 receptor in various physiological processes and diseases. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of the 5-HT7 receptor. This can be a challenge in certain experimental settings.
将来の方向性
There are several future directions for the study of 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine. One direction is to further investigate its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia. Another direction is to study its role in the regulation of circadian rhythms, which may have implications for the treatment of sleep disorders and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, which may lead to the development of more potent and selective compounds for the treatment of various diseases.
科学的研究の応用
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. It has also been shown to improve cognitive function in animal models of schizophrenia. In addition, this compound has been studied for its potential role in the regulation of circadian rhythms, which are disrupted in various psychiatric disorders.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-24(21,22)19-8-6-18(7-9-19)15(20)3-2-10-23-14-5-4-12(16)11-13(14)17/h4-5,11H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNQDAMPYPBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4180531.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)
![N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide](/img/structure/B4180556.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4180577.png)

![1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4180620.png)